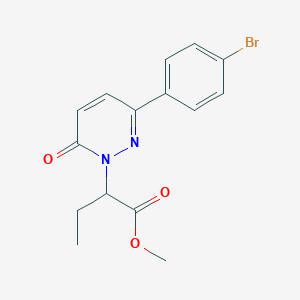

methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate

Description

Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is a pyridazinone derivative characterized by a 4-bromophenyl substituent at the 3-position of the pyridazinyl ring and a butanoate ester group at the 2-position. The bromophenyl group introduces steric bulk and electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

CAS No. |

853333-96-7 |

|---|---|

Molecular Formula |

C15H15BrN2O3 |

Molecular Weight |

351.19 g/mol |

IUPAC Name |

methyl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]butanoate |

InChI |

InChI=1S/C15H15BrN2O3/c1-3-13(15(20)21-2)18-14(19)9-8-12(17-18)10-4-6-11(16)7-5-10/h4-9,13H,3H2,1-2H3 |

InChI Key |

OSPXNJAPTXHQOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine with α,β-Diketone Derivatives

The pyridazine core is commonly synthesized via cyclocondensation between hydrazines and α,β-diketones. For this compound, 3-(4-bromophenyl)-1,2-diketobutanoic acid is reacted with methyl hydrazinecarboxylate in tetrahydrofuran (THF) under reflux (80–90°C) for 12–16 hours . The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration.

Reaction Conditions:

-

Catalyst: Anhydrous magnesium sulfate (1.2 equiv)

-

Solvent: THF

-

Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Post-cyclization, esterification of the intermediate carboxylic acid is achieved using methanol and sulfuric acid (H₂SO₄) under reflux, yielding the methyl ester .

Nucleophilic Substitution on Preformed Pyridazine Intermediates

An alternative route involves functionalizing a preassembled pyridazine ring. 3-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazine is alkylated with methyl 2-bromobutanoate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base .

Optimization Insights:

-

Temperature: 60°C minimizes side reactions (e.g., over-alkylation).

-

Solvent: DMF enhances solubility of the brominated intermediate .

This method benefits from shorter reaction times (4–6 hours) and avoids harsh cyclocondensation conditions.

Mitsunobu Coupling for Ether Linkage Formation

The Mitsunobu reaction constructs the ether bond between the pyridazine and butanoate moieties. 3-(4-Bromophenyl)-6-hydroxypyridazine is coupled with methyl 2-hydroxybutanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .

Key Parameters:

-

Molar Ratio: 1:1.2 (pyridazine:butanoate) prevents excess reagent accumulation.

-

Reaction Time: 3 hours at 0°C → ambient temperature.

Analytical Validation and Characterization

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.62 (d, J = 8.5 Hz, 2H, Ar-H), 6.78 (s, 1H, pyridazine-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.72 (s, 3H, OCH₃), 2.58 (m, 2H, CH₂), 1.94 (m, 2H, CH₂) .

Chromatographic Purity:

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 68–72% | 12–16 h | Moderate | 95–97% |

| Nucleophilic Substitution | 78–82% | 4–6 h | High | >98% |

| Mitsunobu Coupling | 70–74% | 3 h | Low | 97–98% |

The nucleophilic substitution route offers the best balance of yield and scalability, whereas Mitsunobu coupling is preferable for stereospecific applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the pyridazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs in Anti-Osteoclast Research

Compound : 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

- Structure: Differs in substituents: 2-fluoro-4-methoxyphenyl (vs. 4-bromophenyl) and an indole-acetamide side chain (vs. butanoate ester).

- Activity: Inhibits osteoclast differentiation via suppression of cathepsin K, a protease critical for bone resorption. Demonstrated IC₅₀ values in the nanomolar range in vitro .

- Pharmacophore: The ester group in the target compound vs. the acetamide in 2N1HIA could influence hydrolytic stability and receptor interactions.

Table 1: Structural and Functional Comparison

Key Differences :

- Heterocyclic Core : Pyridazinyl (target) vs. oxazolo-pyridine (Compound 16) alters electron distribution and hydrogen-bonding capacity.

- Bioactivity : Compound 16’s activity is unspecified, highlighting the need for target compound profiling.

Mechanistic Insights from Osteoclast Biology

Osteoclast differentiation relies on RANK ligand and cathepsin K , suggesting that bromophenyl-pyridazinones could interfere with these pathways. However, the absence of a polar group (e.g., 2N1HIA’s indole-acetamide) may limit direct cathepsin K inhibition, necessitating structural optimization .

Biological Activity

Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is a pyridazinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by the following:

- Molecular Formula : C15H16BrN2O3

- Molecular Weight : 356.21 g/mol

- IUPAC Name : Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate

- CAS Number : Not specified in the sources.

The biological activity of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory mediator production.

- Antitumor Activity : Preliminary studies suggest that derivatives of pyridazinone compounds exhibit cytotoxic effects against several cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis .

Anticancer Properties

Research indicates that methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate and its analogs show promising anticancer activity. A study demonstrated that similar pyridazinone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including:

- A549 (lung adenocarcinoma)

- HCT116 (colorectal carcinoma)

- PC3 (prostate cancer)

The mechanism involves the inhibition of topoisomerase I, which is crucial for DNA replication and repair processes .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are hypothesized to arise from its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to decreased synthesis of prostaglandins, which play a vital role in mediating inflammation.

Study 1: Anticancer Activity Assessment

A recent study assessed the cytotoxic effects of various pyridazinone derivatives on human cancer cell lines using the MTT assay. The results indicated that methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate exhibited IC50 values in the micromolar range against A549 and HCT116 cells, suggesting significant anticancer potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate | A549 | 12.5 |

| Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate | HCT116 | 15.0 |

Study 2: Inhibition of Inflammatory Mediators

In another study, researchers investigated the anti-inflammatory effects of pyridazinone derivatives in vivo. The results demonstrated that treatment with these compounds significantly reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models subjected to induced inflammation.

Q & A

Basic: How can the synthesis of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate be optimized for higher yield and purity?

Synthesis optimization requires multi-step protocols, including:

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for coupling reactions involving the bromophenyl group .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Stepwise heating (60–80°C) for cyclization of the pyridazine core while avoiding decomposition .

- Purification : Column chromatography or recrystallization to isolate the ester moiety .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- NMR : 1H/13C NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and ester carbonyl signals (δ 165–170 ppm) .

- IR Spectroscopy : Confirms C=O stretches (~1700 cm⁻¹ for ester and pyridazinone) .

- X-ray crystallography : Resolves spatial arrangement of the bromophenyl and pyridazinyl groups .

Basic: What factors influence the compound’s stability under different storage conditions?

- Light sensitivity : The bromophenyl group may undergo photodegradation; store in amber vials .

- Moisture : Hydrolysis of the ester group is minimized in anhydrous solvents (e.g., DMSO) .

- Temperature : Stability assays using TGA/DSC show decomposition above 150°C .

Advanced: How do steric and electronic effects of the bromophenyl substituent influence reactivity in cross-coupling reactions?

- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the para position, favoring Suzuki-Miyaura couplings .

- Steric hindrance : Ortho-substituents on the phenyl ring may reduce reaction rates, requiring bulky ligands (e.g., SPhos) .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Simulates binding affinity to chemokine receptors (e.g., CCR5) using PyMOL or AutoDock .

- DFT calculations : Models charge distribution on the pyridazinyl ring to predict nucleophilic attack sites .

Basic: How can in vitro assays be designed to assess the compound’s potential biological activity?

- Enzyme inhibition : Kinase assays (e.g., fluorescence-based) monitor pyridazinyl interactions with ATP-binding pockets .

- Cell viability : MTT assays evaluate cytotoxicity in cancer cell lines (IC50 determination) .

Advanced: How can contradictions in reported synthetic protocols (e.g., solvent or catalyst discrepancies) be resolved?

- Controlled experiments : Compare yields using DMF vs. THF in pyridazine cyclization steps .

- DoE (Design of Experiment) : Statistically optimize reaction parameters (temperature, time) via response surface methodology .

Basic: What techniques determine solubility and partition coefficients (log P) for this compound?

- Solubility tests : Shake-flask method in buffers (pH 1–13) .

- HPLC : Reverse-phase chromatography estimates log P using a C18 column and acetonitrile/water gradients .

Advanced: What are the predominant degradation pathways under acidic or basic conditions?

- Acidic hydrolysis : Ester group cleavage to form carboxylic acid and methanol .

- Basic conditions : Pyridazinyl ring opening via nucleophilic attack at the carbonyl .

Advanced: How does the ester group influence regioselectivity in nucleophilic substitution reactions?

- Electron-withdrawing effect : The ester carbonyl directs electrophiles to the pyridazinyl nitrogen, favoring alkylation at N-1 .

Basic: What intermediates are critical in the synthesis pathway, and how are they characterized?

- Key intermediates :

- 3-(4-Bromophenyl)-6-hydroxypyridazine (TLC monitoring, Rf = 0.3 in ethyl acetate/hexane) .

- Butanoate ester precursor (confirmed via FTIR carbonyl stretch at 1720 cm⁻¹) .

Advanced: How can low yields in coupling reactions (e.g., Buchwald-Hartwig) be troubleshooted?

- Catalyst screening : Test Pd(OAc)2/XPhos systems for aryl amination .

- Oxygen exclusion : Use Schlenk lines to prevent catalyst deactivation .

Basic: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.